

Technical Guide: AMG 650 (Sovilnesib) in Advanced Solid Tumor Research

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Compound of Interest

Compound Name: AMG9678

Cat. No.: B15620554

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Disclaimer: Initial searches for "**AMG9678**" did not yield specific results. This technical guide focuses on AMG 650 (sovilnesib), a clinical-stage compound investigated by Amgen for advanced solid tumors, which is presumed to be the intended subject of inquiry.

This document provides an in-depth overview of AMG 650, a first-in-class inhibitor of the mitotic kinesin KIF18A, for researchers, scientists, and drug development professionals. It covers the mechanism of action, preclinical data, and clinical trial design for its application in oncology, with a focus on cancers exhibiting chromosomal instability.

Core Concept: Targeting Chromosomal Instability

Chromosomal instability (CIN) is a hallmark of many aggressive cancers, including certain types of breast, ovarian, and other solid tumors.^{[1][2]} It is characterized by a high rate of errors in chromosome segregation during mitosis.^[1] Cancer cells with CIN are often dependent on specific cellular machinery to survive this otherwise lethal process. One such critical component is the mitotic kinesin KIF18A.^{[3][4][5]}

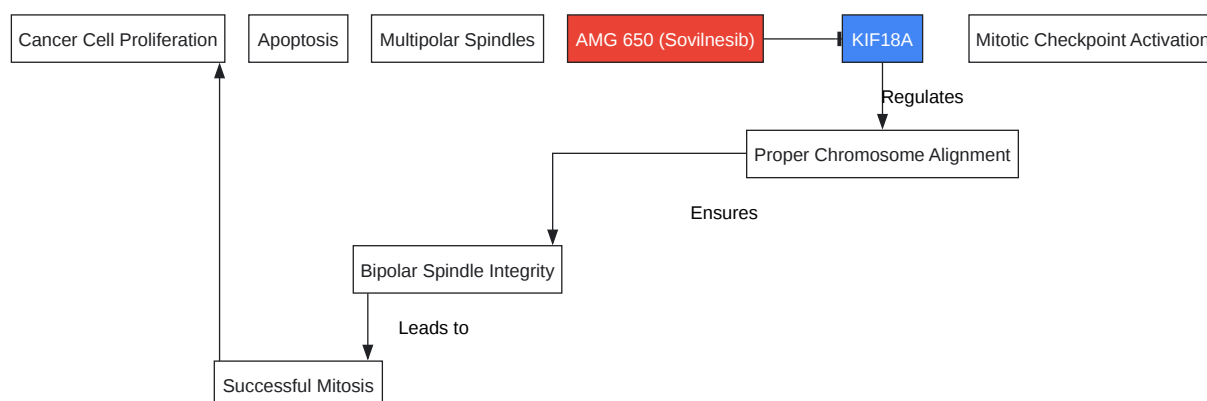
Mechanism of Action of AMG 650

AMG 650 is a potent and selective small molecule inhibitor of KIF18A.^{[1][4]} KIF18A is a motor protein that plays a crucial role in regulating chromosome positioning at the metaphase plate during cell division.^{[5][6]} By inhibiting KIF18A, AMG 650 disrupts this process, leading to a cascade of events specifically in cancer cells with high CIN:

- Selective activation of the mitotic checkpoint: This results in a prolonged mitotic arrest.[1][7]
- Formation of multipolar spindles: The disruption of proper chromosome alignment leads to abnormal spindle formation.[1][7]
- Induction of apoptosis: The mitotic catastrophe ultimately triggers programmed cell death in the cancer cells.[1][7]

A key advantage of this targeted approach is the potential for a wide therapeutic window, as normal, chromosomally stable cells are less dependent on KIF18A and are minimally affected by its inhibition.[1][7] Preclinical studies have shown a greater than 100-fold window of activity between sensitive cancer cells and proliferating human bone marrow mononuclear cells.[1]

Signaling Pathway and Mechanism of Action



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AMG 650 inhibits KIF18A, disrupting mitosis in chromosomally unstable cancer cells.

Preclinical Data

AMG 650 has demonstrated robust anti-tumor activity in various preclinical models.

In Vitro Activity

Parameter	Value	Cell Line	Comments
KIF18A Inhibition (IC50)	0.071 μ M	N/A	Potent inhibitor of KIF18A.[8]
MT-ATPase Motor Activity (IC50)	48 nM	N/A	Selectively inhibits KIF18A MT-ATPase motor activity.[1][7]
Antiproliferative Activity (EC50)	0.070 μ M	OVCAR-3	Demonstrates strong antiproliferative effects in a TP53-mutant, CCNE1-amplified ovarian cancer cell line.[9]
Mitotic Index Assay (EC50)	0.068 μ M	OVCAR-3	Induces mitotic arrest in a dose-dependent manner.[9]

In Vivo Pharmacokinetics and Efficacy

AMG 650 exhibits favorable pharmacokinetic properties, including good oral bioavailability and a long half-life across preclinical species.[1][9]

Animal Model	Dosing	Tumor Model	Key Findings
Nude Mice	10-100 mg/kg, p.o. daily	OVCAR-3 Xenografts	Dose-dependent tumor growth inhibition, with lasting tumor regression and cures observed in 50% of animals at higher doses, with no apparent toxicity.[8][9]
Mice	50 mg/kg, i.p.	OVCAR-3 Xenografts	Induced sustained mitotic arrest.[9]
Pediatric PDX Models	100 mg/kg, p.o. for 21 days	Osteosarcoma, Rhabdomyosarcoma, Ewing sarcoma	Limited antitumor activity in osteosarcoma. Some evidence of activity in a few rhabdomyosarcoma and Ewing sarcoma models, with one complete response in a rhabdomyosarcoma model.[3]

Clinical Development

AMG 650 is currently being evaluated in a Phase 1 clinical trial for the treatment of advanced solid tumors.

Phase 1 Trial (NCT04293094)

- Title: A Phase 1, Multicenter, Open-label, Dose-Exploration and Dose-Expansion Study Evaluating the Safety, Tolerability, Pharmacokinetics, and Efficacy of AMG 650 in Subjects With Advanced Solid Tumors.[5]
- Status: Ongoing, recruiting.[10]

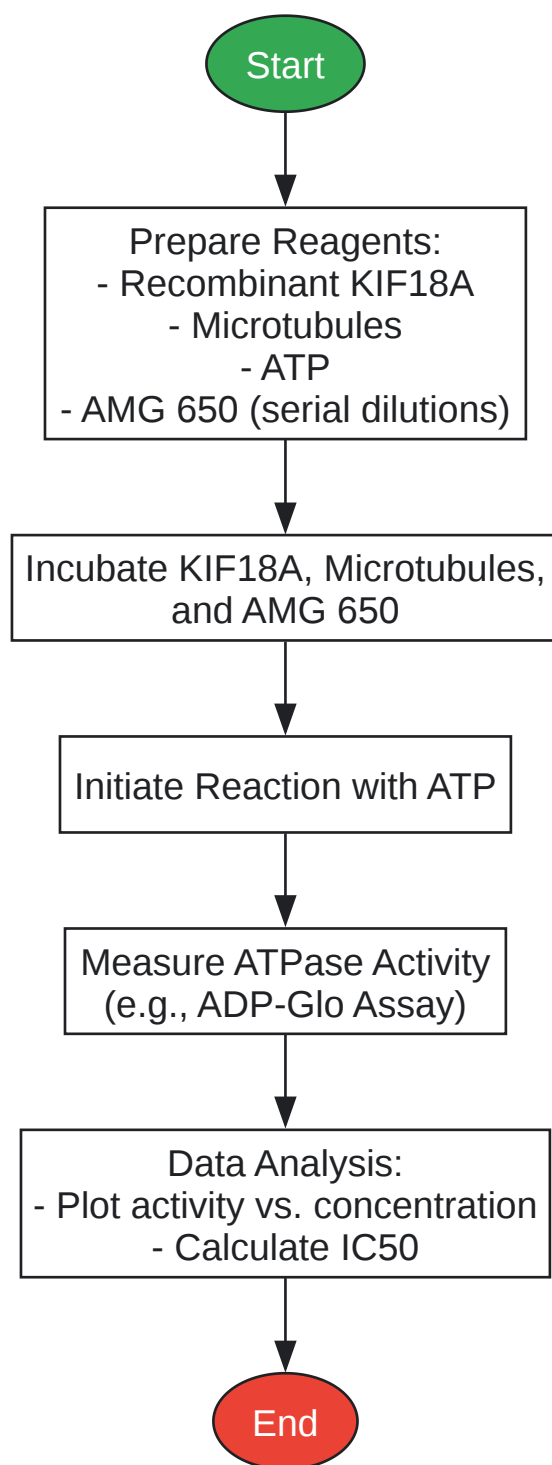
- Primary Objectives: To determine the maximum tolerated dose (MTD) and/or the recommended Phase 2 dose (RP2D), and to evaluate the safety and tolerability of AMG 650. [\[5\]](#)[\[11\]](#)
- Patient Population: Adults with locally advanced or metastatic solid tumors, including:
 - Triple-Negative Breast Cancer (TNBC)[\[5\]](#)[\[11\]](#)[\[12\]](#)
 - High-Grade Serous Ovarian Cancer (HGSOC)[\[5\]](#)[\[12\]](#)[\[13\]](#)
 - Serous-like Endometrial Cancers[\[5\]](#)[\[11\]](#)[\[13\]](#)
 - Other solid tumors with documented TP53 mutations.[\[5\]](#)[\[14\]](#)

Experimental Protocols

Detailed, step-by-step protocols are proprietary; however, the methodologies employed in the preclinical evaluation of AMG 650 can be summarized as follows.

In Vitro Kinase Assay (Illustrative)

A typical KIF18A enzymatic assay would be performed to determine the IC₅₀ of AMG 650.

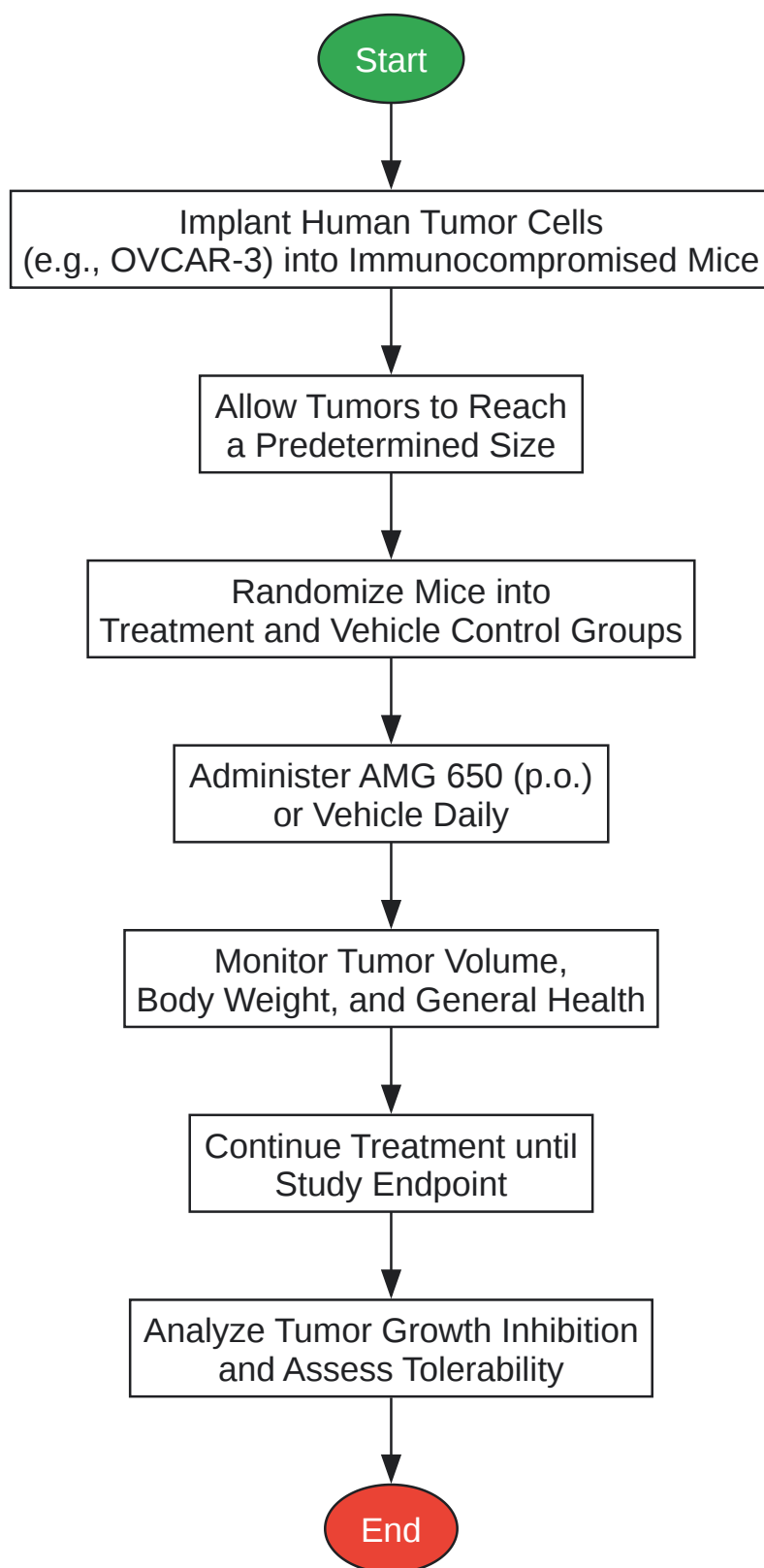


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Illustrative workflow for determining the in vitro potency of AMG 650.

In Vivo Xenograft Studies

The antitumor activity of AMG 650 was evaluated in mouse xenograft models.



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General workflow for assessing the in vivo efficacy of AMG 650.

Future Directions

The ongoing Phase 1 clinical trial will provide crucial data on the safety, tolerability, and preliminary efficacy of AMG 650 in human subjects. Future research will likely focus on:

- Identifying predictive biomarkers to select patients most likely to respond to AMG 650 therapy.
- Exploring combination therapies, such as with PARP inhibitors, which have shown enhanced anti-cancer activity in preclinical models.^{[1][10]}
- Investigating the efficacy of AMG 650 in a broader range of cancers with CIN features.

This technical guide provides a summary of the currently available information on AMG 650. As more data from clinical trials become available, a more complete understanding of its therapeutic potential will emerge.

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